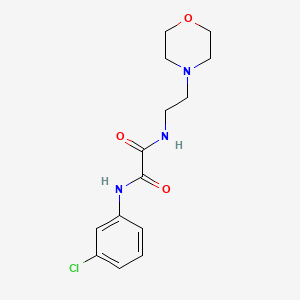
1,6-Naphthyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system consisting of two pyridine rings
Mécanisme D'action
Target of Action
1,6-Naphthyridine-5-carbonitrile is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Mode of Action
It is known that the compound interacts with its targets to exert its pharmacological effects .
Biochemical Pathways
Given its broad range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Result of Action
Given its broad range of pharmacological activities, it can be inferred that the compound likely has multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
1,6-Naphthyridine-5-carbonitrile is pharmacologically active and has been associated with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Cellular Effects
The cellular effects of this compound are primarily observed in its anticancer activity. It has been shown to have a significant impact on different cancer cell lines
Molecular Mechanism
It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . More detailed studies are needed to understand its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Another method involves the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of dimethylformamide and water under stirring conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. These methods aim to optimize yield, purity, and scalability. Recent advancements have focused on developing eco-friendly and cost-effective synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, such as arylation, can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Arylboronic acids are often used in arylation reactions, typically under palladium-catalyzed conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, dihydro-naphthyridines, and naphthyridine oxides .
Applications De Recherche Scientifique
1,6-Naphthyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine-5-carbonitrile can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and synthetic routes.
Benzo[h][1,6]naphthyridine-5-carbonitrile: A related compound with similar synthetic methods and applications.
The uniqueness of this compound lies in its specific biological activities and the ease of functionalization, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
1,6-naphthyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYIHVFQQCKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)

![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)




![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
![(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2603360.png)


![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)
![N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603368.png)
